1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine
Description
1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a fused pyrazole and pyridine ring system. The numbering "3,4-c" indicates the positions of ring fusion, with the pyrazole moiety attached to the pyridine at the 3 and 4 positions. The hydrogenation states (1H,4H,5H,6H,7H) denote partial saturation at specific positions, likely contributing to conformational rigidity and influencing pharmacological properties. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like apixaban, a direct oral anticoagulant .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C9H15N3/c1-7(2)12-9-6-10-4-3-8(9)5-11-12/h5,7,10H,3-4,6H2,1-2H3 |
InChI Key |
MPRZXBJTJAAFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCNC2)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with pyridine derivatives in the presence of a catalyst. For example, the reaction of 2-bromo-5-iodopyridine with a pyrazole derivative can yield the desired compound through a series of steps including cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and catalyst choice are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Scientific Research Applications
1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Research Findings
Impact of Substituents on Bioactivity :
- Apixaban’s 4-methoxyphenyl and 2-oxopiperidinyl groups enhance Factor Xa binding affinity and oral bioavailability, making it clinically effective .
- Methyl and ethyl esters at position 3 (e.g., CAS 1707576-03-1 and 1630096-68-2) increase lipophilicity (logP >2), favoring membrane permeability but requiring hydrolysis for activation .
Structural Isomerism :
- Pyrazolo[3,4-b]pyridine derivatives (e.g., ) exhibit distinct pharmacological profiles due to altered ring fusion positions. For instance, the [3,4-b] isomer may interact differently with enzymatic active sites compared to the [3,4-c] core .
Synthetic Accessibility :
- tert-Butyl-protected derivatives (e.g., CAS 821785-76-6) are common intermediates in multistep syntheses, leveraging the group’s stability under acidic conditions .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its applications in various fields such as pharmacology and medicinal chemistry.
- Chemical Formula : C9H15N3
- Molecular Weight : 165.24 g/mol
- IUPAC Name : 1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator. For instance:
- Enzyme Inhibition : It has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), showing an IC50 value of 0.2 nM in certain derivatives .
- Receptor Modulation : The compound can modulate pathways involved in inflammation and cancer progression by targeting specific receptors or enzymes involved in these processes.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo compounds. For example:
- Cell Line Studies : Compounds derived from pyrazolo[3,4-b]pyridine have shown significant cytotoxic effects against various cancer cell lines including A172, U87MG (glioblastoma), and A375 (melanoma). The antiproliferative effects were observed with micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 15y | A172 | 0.2 nM |
| Compound X | A375 | 26 µM |
| Compound Y | MCF7 | 3.79 µM |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting pathways associated with inflammatory responses. This is particularly relevant in the context of autoimmune diseases and chronic inflammation.
Antimicrobial Activity
Research indicates that pyrazolo compounds also possess antimicrobial properties. They have been evaluated against various bacterial strains and fungi, showing promising results that warrant further investigation into their therapeutic applications.
Case Studies
- TBK1 Inhibitors : A study identified derivatives of pyrazolo[3,4-b]pyridine as novel TBK1 inhibitors that effectively inhibited downstream signaling pathways involved in immune responses and cancer progression. These compounds demonstrated significant selectivity and potency against TBK1 with implications for drug development targeting immune-related diseases .
- Antitumor Activity : Another study reported the synthesis of various pyrazole derivatives that exhibited significant cytotoxicity against HepG2 and HCT116 cell lines. The most potent derivatives showed IC50 values below 5 µM, indicating strong potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
